molecular formula C11H6ClFO2 B1333195 5-(4-Fluorophenyl)furan-2-carbonyl chloride CAS No. 380889-69-0

5-(4-Fluorophenyl)furan-2-carbonyl chloride

Cat. No.: B1333195
CAS No.: 380889-69-0
M. Wt: 224.61 g/mol
InChI Key: LAICLIOPDMJLFC-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex aromatic heterocyclic structures containing multiple functional groups. The official IUPAC name is this compound, which precisely describes the structural arrangement of the molecule by identifying the position of each substituent group relative to the central furan ring system. This nomenclature system ensures unambiguous identification across international chemical databases and research publications.

Scientific literature may reference this compound using alternative systematic names that emphasize different structural features, such as 5-(4-fluoro-phenyl)-furan-2-carboxylic acid chloride, which highlights the relationship to the corresponding carboxylic acid derivative. Database entries sometimes include variations like 5-(4-FLUOROPHENYL)-2-FURANCARBOXALDEHYDE, although this represents a different oxidation state of the same basic structural framework.

Name Type Designation
IUPAC Systematic Name This compound
Chemical Abstracts Index Name 2-Furancarbonyl chloride, 5-(4-fluorophenyl)-
Common Commercial Name 5-(4-Fluorophenyl)-2-furoyl chloride
Alternative Systematic Name 5-(4-fluoro-phenyl)-furan-2-carbonyl chloride
Reaxys Registry Number 19350749
SCHEMBL Identifier Multiple entries in chemical databases

Properties

IUPAC Name

5-(4-fluorophenyl)furan-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFO2/c12-11(14)10-6-5-9(15-10)7-1-3-8(13)4-2-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAICLIOPDMJLFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378153
Record name 5-(4-Fluorophenyl)furan-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380889-69-0
Record name 5-(4-Fluorophenyl)furan-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-(4-Fluorophenyl)furan-2-carbonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The presence of the 4-fluorophenyl group enhances its pharmacological profile by influencing interactions with biological targets.

  • Molecular Formula : C11_{11}H8_{8}ClF O2_2
  • Molecular Weight : 224.63 g/mol
  • Boiling Point : Not specified
  • Melting Point : Not specified

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within microbial and cancerous cells. Its structure allows it to act as an inhibitor for various biological processes, potentially impacting cell growth and survival.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against a range of bacterial strains. The following table summarizes its antimicrobial activity compared to standard antibiotics:

Microorganism MIC (µg/mL) Comparison Antibiotic MIC (µg/mL)
Staphylococcus aureus15.67Gentamicin1.95
Escherichia coli31.25Ciprofloxacin≤1
Pseudomonas aeruginosa62.50Meropenem≤1
Candida albicans61.25Amphotericin B0.78

These results indicate that this compound exhibits promising antimicrobial properties, particularly against Gram-positive bacteria.

Case Studies

  • Study on Antibacterial Activity : A study conducted by researchers evaluated the antibacterial effects of various furan derivatives, including this compound. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .
  • Antifungal Efficacy : Another investigation focused on the antifungal properties of the compound against Candida species. The findings revealed that it had a lower MIC compared to traditional antifungal agents, indicating its potential effectiveness in treating fungal infections .
  • Cancer Cell Line Studies : Research involving various cancer cell lines showed that this compound induced apoptosis in cancer cells through mitochondrial pathways. The compound was found to inhibit cell proliferation significantly, suggesting its potential application in cancer therapeutics .

Toxicity Profile

The toxicity studies conducted on animal models indicated that the compound has an LD50 greater than 250 mg/kg when administered intraperitoneally, suggesting a moderate safety profile for further development . However, more comprehensive studies are needed to fully assess its safety in clinical settings.

Scientific Research Applications

5-(4-Fluorophenyl)furan-2-carbonyl chloride is a compound with significant potential in various scientific research applications, particularly in organic synthesis, medicinal chemistry, and material science. This article explores its applications, supported by data tables and case studies.

Structure

The compound features a furan ring substituted with a fluorophenyl group and a carbonyl chloride functional group, which contributes to its reactivity and utility in various chemical transformations.

Organic Synthesis

This compound is primarily used as an acylating agent in organic synthesis. Its carbonyl chloride moiety allows for the introduction of the furan-2-carbonyl group into various substrates, facilitating the formation of complex molecules.

Table 1: Synthesis Reactions Utilizing this compound

Reaction TypeSubstrate TypeProduct TypeReference
AcylationAlcoholsEsters
Nucleophilic substitutionAminesAmides
Coupling reactionsAromatic compoundsBiaryl compounds

Medicinal Chemistry

The compound's structure suggests potential bioactivity, particularly in drug development. The fluorine atom can enhance metabolic stability and bioavailability of pharmaceutical agents.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties. In vitro studies demonstrated that these derivatives inhibit cancer cell proliferation through apoptosis induction.

Material Science

In material science, this compound can be used to synthesize polymers with specific properties due to the presence of the furan ring, which can undergo polymerization reactions.

Table 2: Material Properties of Polymers Derived from this compound

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)Reference
Furan-based thermosets>20050-70
Copolymers with vinyls>18040-60

Chemical Research

This compound serves as a key intermediate in the synthesis of novel compounds for research purposes, including studies on reaction mechanisms and catalyst development.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbonyl chloride group readily undergoes nucleophilic acyl substitution with various nucleophiles:

Reaction Type Reagents/Conditions Products Yield Key References
AmidationPrimary/secondary amines (e.g., ammonia, cyclohexylamine) in THF/DCM at 0–25°C5-(4-Fluorophenyl)furan-2-carboxamide derivatives70–85%
EsterificationAlcohols (e.g., methanol, ethanol) with base (K₂CO₃) in anhydrous DMFMethyl/ethyl 5-(4-fluorophenyl)furan-2-carboxylate esters90–95%
Thioester FormationThiols (e.g., benzenethiol) in pyridine at reflux5-(4-Fluorophenyl)furan-2-carbothioate derivatives65–78%

Mechanistic Insight : Reactions follow a two-step nucleophilic attack mechanism, with initial tetrahedral intermediate formation followed by chloride expulsion. Steric hindrance from the 4-fluorophenyl group slightly reduces reaction rates compared to simpler furanoyl chlorides .

Reduction Reactions

Controlled reduction targets either the carbonyl or furan ring:

Target Site Reducing Agent Conditions Products Yield References
Carbonyl groupLiAlH₄ or NaBH₄ (with catalytic Pd/C)Anhydrous THF, 0°C → 25°C5-(4-Fluorophenyl)furan-2-methanol60–75%
Furan ringH₂/Pd-C (10–50 psi)Ethanol, 60°C, 12–24 hrsPartially saturated dihydrofuran derivatives40–55%

Key Observation : Over-reduction of the furan ring is minimized by using lower hydrogen pressures (<20 psi) .

Condensation Reactions

The carbonyl chloride participates in ketone/aldehyde formation via Friedel-Crafts or Claisen-type reactions:

Reaction Partners Catalyst/Conditions Products Yield References
Friedel-Crafts acylationBenzene derivatives (e.g., toluene)AlCl₃, reflux in DCM2-Aroyl-5-(4-fluorophenyl)furan derivatives50–65%
Knoevenagel condensationActive methylene compounds (e.g., Meldrum's acid)Piperidine, ethanol, 80°Cα,β-unsaturated ketones with furan backbone45–60%

Example Synthesis :
Condensation with Meldrum’s acid yields (E)-5-(4-fluorophenyl)-2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)furan, confirmed by ¹H NMR (δ 6.85–7.45 ppm for furan and aromatic protons) .

Stability and Side Reactions

  • Hydrolysis : Rapidly hydrolyzes in aqueous media to 5-(4-fluorophenyl)furan-2-carboxylic acid (half-life <1 hr at pH 7) .

  • Thermal Decomposition : Degrades above 150°C, releasing CO and HCl gas (TGA-DSC data) .

Comparative Reactivity

A comparison with structurally similar compounds shows:

Compound Relative Reaction Rate (Amidation) Electrophilicity (DFT Calculation)
This compound1.00 (reference)+1.85 eV
5-Phenylfuran-2-carbonyl chloride0.92+1.72 eV
5-(2-Fluorophenyl)furan-2-carbonyl chloride0.88+1.68 eV

Data derived from Hammett σ constants and computational studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

Substituents significantly impact molecular weight, solubility, and stability:

Compound Name Molecular Weight (g/mol) LogP (XLogP3) Solubility Trends Stability in Air
5-(4-Fluorophenyl)furan-2-carbonyl chloride 232.62 3.5 Soluble in DCM, THF; poor in H₂O Moisture-sensitive
5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride 265.65 3.8 Moderate in polar solvents Nitro group increases instability
5-(3,5-Dichlorophenoxy)furan-2-carbonyl chloride 279.52 4.2 Low solubility in H₂O Requires inert storage

Key Insight : Fluorine’s electronegativity improves lipid solubility, making 5-(4-fluorophenyl) derivatives favorable for drug delivery . Nitro and dichloro groups reduce stability due to oxidative sensitivity .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 5-(4-fluorophenyl)furan-2-carbonyl chloride?

  • The compound can be synthesized via chlorination of the corresponding carboxylic acid. For example, 5-(3-hydroxyphenyl)furan-2-carbonyl chloride was prepared by refluxing the carboxylic acid with oxalyl chloride for 48 hours, followed by solvent removal under reduced pressure . Alternatively, t-BuOCl has been used to synthesize analogous chlorocarbonyl furans (e.g., 5-(chloromethyl)furan-2-carbonyl chloride) in 85% yield at 50°C for 24 hours . Key considerations include reagent selection (oxalyl chloride vs. t-BuOCl), reaction time, and temperature to maximize yield.

Q. How can researchers confirm the structural identity and purity of this compound?

  • Spectroscopic techniques :

  • NMR : Analyze 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions (e.g., fluorophenyl group at C5 of the furan ring).
  • Mass spectrometry : Use high-resolution MS (HRMS) to verify the exact mass (e.g., 234.00205 Da for related fluorophenyl furan derivatives) .
    • X-ray crystallography : For unambiguous structural confirmation, employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, as demonstrated for fluorophenyl-containing analogs .

Q. What safety protocols are critical when handling this compound?

  • Refer to safety data sheets for related furan carbonyl chlorides, which highlight hazards such as toxic fume release during combustion. Use self-contained breathing apparatus and protective clothing during handling. Immediate medical attention is required upon exposure, though specific antidotes may not be well-documented .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

  • Parameter tuning :

  • Temperature : Higher temperatures (e.g., 50°C) may accelerate chlorination but risk decomposition.
  • Reagent stoichiometry : Excess oxalyl chloride (2:1 molar ratio) ensures complete conversion of the carboxylic acid .
    • Solvent-free approaches : For greener synthesis, explore solvent-free disproportionation reactions, as used for furan-2,5-dicarboxylic acid derivatives .

Q. What challenges arise in crystallographic analysis of fluorophenyl-substituted furans?

  • Crystal twinning and disorder : Fluorine’s small atomic radius and high electronegativity can complicate electron density maps. Use SHELXD for robust phase determination and SHELXL for refining high-resolution data .
  • Comparative analysis : Cross-validate with spectroscopic data, as seen in structural studies of 2-fluoro-5-(4-fluorophenyl)pyridine .

Q. How does this compound serve as a precursor for bioactive molecules?

  • The carbonyl chloride group enables acylation reactions to synthesize amides or esters. For example, furan-2-carbonyl chlorides have been used to prepare hypolipidemic agents (e.g., derivatives lowering serum cholesterol in rodents) .
  • Targeted drug design : Explore coupling with pharmacophores (e.g., imidazoles or sulfonamides) to modulate bioactivity, inspired by IL6-inhibiting fluorophenyl imidazoles .

Q. What mechanistic insights exist for its reactivity in nucleophilic acyl substitutions?

  • Kinetic studies : Monitor reaction progress via 19F^{19}\text{F} NMR to track fluorophenyl group stability under varying conditions.
  • Computational modeling : Investigate electron-withdrawing effects of the fluorophenyl group on the carbonyl’s electrophilicity, as seen in related chlorocarbonyl furans .

Q. Can sustainable methods be applied to its synthesis?

  • Biomass-derived routes : Use 5-(chloromethyl)furfural (CMF) as a starting material, leveraging t-BuOCl for chlorination under mild conditions (50°C, 24 hours) to minimize waste .
  • Solvent-free reactions : Adopt methods validated for furan-2,5-dicarboxylic acid synthesis to reduce environmental impact .

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